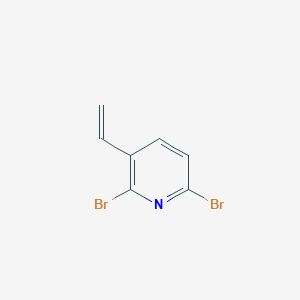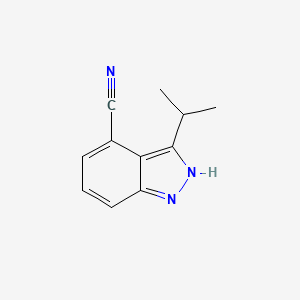
6-(Diethylamino)pyrazine-2-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Diethylamino)pyrazine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H13N3O2·HCl It is known for its unique structure, which includes a pyrazine ring substituted with a diethylamino group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Diethylamino)pyrazine-2-carboxylic acid hydrochloride typically involves the reaction of pyrazine-2-carboxylic acid with diethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
6-(Diethylamino)pyrazine-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The diethylamino group or the carboxylic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2-carboxylic acid derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a variety of substituted pyrazine compounds.
Aplicaciones Científicas De Investigación
6-(Diethylamino)pyrazine-2-carboxylic acid hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-(Diethylamino)pyrazine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The diethylamino group and the pyrazine ring play crucial roles in its activity, allowing it to bind to target proteins or enzymes and modulate their function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazine-2-carboxylic acid: Lacks the diethylamino group, resulting in different chemical and biological properties.
6-(Dimethylamino)pyrazine-2-carboxylic acid: Similar structure but with dimethylamino instead of diethylamino group.
6-(Diethylamino)nicotinic acid: Contains a pyridine ring instead of a pyrazine ring.
Uniqueness
6-(Diethylamino)pyrazine-2-carboxylic acid hydrochloride is unique due to the presence of both the diethylamino group and the pyrazine ring, which confer specific chemical reactivity and biological activity. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C9H14ClN3O2 |
|---|---|
Peso molecular |
231.68 g/mol |
Nombre IUPAC |
6-(diethylamino)pyrazine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H13N3O2.ClH/c1-3-12(4-2)8-6-10-5-7(11-8)9(13)14;/h5-6H,3-4H2,1-2H3,(H,13,14);1H |
Clave InChI |
RSQGJRLCUYLZAU-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=NC(=CN=C1)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


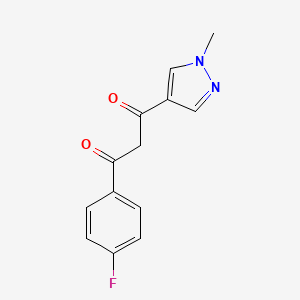
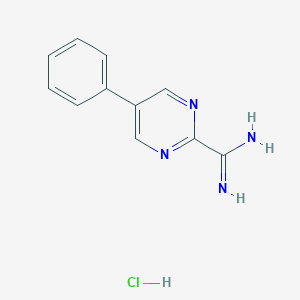
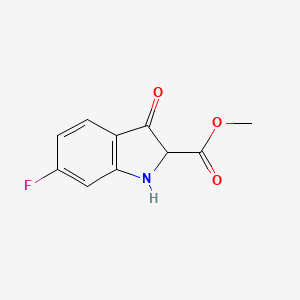


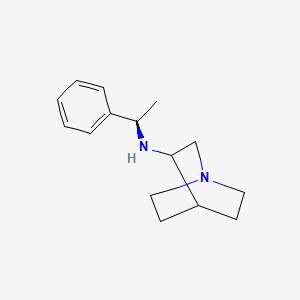
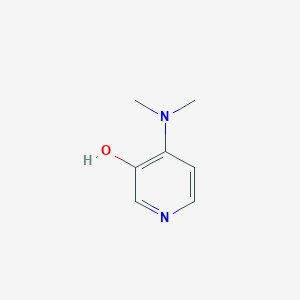
![7-Bromoimidazo[2,1-f][1,2,4]triazine](/img/structure/B12964477.png)
![2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12964490.png)
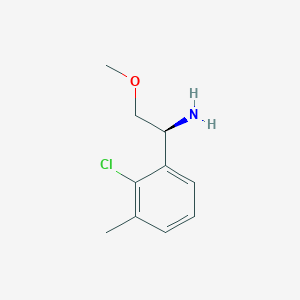
![Methyl 10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5,5-dioxide](/img/structure/B12964501.png)

